An In-depth Technical Guide to 5-Phenylthieno[2,3-d]pyrimidin-4-amine
An In-depth Technical Guide to 5-Phenylthieno[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic small molecule belonging to the thienopyrimidine class of compounds. This class is of significant interest in medicinal chemistry due to the thieno[2,3-d]pyrimidine (B153573) scaffold being a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows thienopyrimidine derivatives to interact with a wide range of biological targets, including protein kinases. Notably, 5-Phenylthieno[2,3-d]pyrimidin-4-amine and its derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key regulator of cell proliferation, differentiation, and angiogenesis.[1] Dysregulation of the FGFR1 signaling pathway is implicated in various cancers, making it a compelling target for therapeutic intervention. Beyond its anticancer potential, the thieno[2,3-d]pyrimidine core has been associated with antiviral and antiprotozoal activities, although specific data for the 5-phenyl substituted compound is less prevalent in publicly available literature.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and mechanism of action of 5-Phenylthieno[2,3-d]pyrimidin-4-amine, with a focus on its role as an FGFR1 inhibitor.
Chemical and Physical Properties
5-Phenylthieno[2,3-d]pyrimidin-4-amine is a solid, organic compound with the molecular formula C₁₂H₉N₃S. Its chemical structure features a phenyl group at the 5-position of the fused thieno[2,3-d]pyrimidine ring system.
| Property | Value | Source |
| IUPAC Name | 5-phenylthieno[2,3-d]pyrimidin-4-amine | N/A |
| Molecular Formula | C₁₂H₉N₃S | [2] |
| Molecular Weight | 227.29 g/mol | [2] |
| CAS Number | 195193-10-3 | [2] |
| Appearance | Solid (specific color not consistently reported) | N/A |
| Melting Point | Not specified in available literature | N/A |
| Solubility | Soluble in DMSO (50 mg/mL) | [2] |
Synthesis and Experimental Protocols
The synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4-amine typically starts with the preparation of the key intermediate, 2-amino-5-phenylthiophene-3-carbonitrile (B2657253). This is commonly achieved through the Gewald reaction, a one-pot multicomponent reaction.
Synthesis of 2-amino-5-phenylthiophene-3-carbonitrile (Gewald Reaction)
The Gewald reaction involves the condensation of a ketone (acetophenone), an active methylene (B1212753) nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[3]
Experimental Protocol:
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To a solution of acetophenone (B1666503) (1 equivalent) and malononitrile (B47326) (1 equivalent) in ethanol (B145695), add elemental sulfur (1.1 equivalents).
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Add a catalytic amount of a base, such as morpholine (B109124) or triethylamine.
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Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into ice water.
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Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 2-amino-5-phenylthiophene-3-carbonitrile.[3]
Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4-amine
The thieno[2,3-d]pyrimidine ring system is then constructed from the 2-aminothiophene intermediate. A common method involves cyclization with formamide (B127407) or a derivative.
Experimental Protocol:
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Heat a mixture of 2-amino-5-phenylthiophene-3-carbonitrile (1 equivalent) and an excess of formamide at a high temperature (e.g., 150-180 °C) for several hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and pour it into water.
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Collect the resulting precipitate by filtration.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain 5-Phenylthieno[2,3-d]pyrimidin-4-amine.
Biological Activity and Mechanism of Action
The primary reported biological activity of 5-Phenylthieno[2,3-d]pyrimidin-4-amine and its derivatives is the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1).
FGFR1 Inhibition
FGFR1 is a receptor tyrosine kinase that plays a crucial role in cell signaling pathways that govern cell growth, differentiation, and angiogenesis.[4] Aberrant FGFR1 signaling is a known driver in various cancers. A study on N-phenylthieno[2,3-d]pyrimidin-4-amines identified a closely related analog, 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol, as a potent inhibitor of FGFR1 with an IC₅₀ value of 0.18 μM.[1][5]
| Compound | Target | IC₅₀ (μM) | Source |
| 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol | FGFR1 | 0.18 | [1][5] |
Mechanism of Action:
5-Phenylthieno[2,3-d]pyrimidin-4-amine acts as an ATP-competitive inhibitor of the FGFR1 kinase domain. The thieno[2,3-d]pyrimidine scaffold mimics the adenine (B156593) ring of ATP, allowing it to bind to the ATP-binding pocket of the enzyme. This binding prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the entire signaling cascade.
FGFR1 Signaling Pathway
Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR1 dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.[6][7]
Antiviral and Antiprotozoal Activities
Experimental Assays
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of 5-Phenylthieno[2,3-d]pyrimidin-4-amine against FGFR1 kinase.
Materials:
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Recombinant human FGFR1 kinase domain
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ATP
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Biotinylated peptide substrate
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Kinase assay buffer
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Streptavidin-coated plates
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Europium-labeled anti-phosphotyrosine antibody
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Test compound (5-Phenylthieno[2,3-d]pyrimidin-4-amine) dissolved in DMSO
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Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
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Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.
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In a streptavidin-coated microplate, add the biotinylated peptide substrate.
-
Add the recombinant FGFR1 kinase and the test compound at various concentrations.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction by adding a solution containing EDTA.
-
Add the europium-labeled anti-phosphotyrosine antibody.
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Incubate for 60 minutes to allow for antibody binding.
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Read the plate on a TR-FRET-capable plate reader to measure the phosphorylation of the substrate.
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Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
5-Phenylthieno[2,3-d]pyrimidin-4-amine is a promising scaffold for the development of targeted cancer therapies. Its potent inhibitory activity against FGFR1, a key driver of oncogenesis, highlights its therapeutic potential. The synthetic route to this compound is well-established, proceeding through the versatile Gewald reaction. While its antiviral and antiprotozoal activities require further investigation, the existing data on its kinase inhibitory profile provides a strong rationale for continued research and development of 5-Phenylthieno[2,3-d]pyrimidin-4-amine and its derivatives as novel therapeutic agents. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compelling molecule.
References
- 1. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-phenylthieno[2,3-d]pyrimidin-4-amine | ALK | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 5. researchgate.net [researchgate.net]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
